molecular formula C18H15Br2P B8413006 Bromotriphenyphosphonium bromide

Bromotriphenyphosphonium bromide

Cat. No.: B8413006
M. Wt: 422.1 g/mol
InChI Key: UWGULZXZFOYYJT-UHFFFAOYSA-M
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Description

Triphenylphosphonium bromides are a class of quaternary phosphonium salts with the general formula (R)(C₆H₅)₃P⁺ Br⁻, where R represents an organic substituent. These compounds are synthesized via the quaternization of triphenylphosphine with alkyl or aryl halides . Their applications span organic synthesis, catalysis, and biomedical research due to their stability, tunable reactivity, and ability to act as phase-transfer catalysts or mitochondrial-targeting agents .

This article focuses on comparing these derivatives to elucidate structure-property relationships.

Properties

Molecular Formula

C18H15Br2P

Molecular Weight

422.1 g/mol

IUPAC Name

bromo(triphenyl)phosphanium;bromide

InChI

InChI=1S/C18H15BrP.BrH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1

InChI Key

UWGULZXZFOYYJT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Br.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Variations

Key triphenylphosphonium bromide derivatives include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Key Features
Methyltriphenylphosphonium bromide C₁₉H₁₈BrP 357.2 Methyl (-CH₃) Classic Wittig reagent
Isopropyltriphenylphosphonium bromide C₂₁H₂₂BrP 385.3 Isopropyl (-CH(CH₃)₂) Enhanced lipophilicity
(Carbomethoxymethyl)triphenylphosphonium bromide C₂₂H₂₂BrO₂P 435.3 Carbomethoxymethyl (-CH₂CO₂CH₃) Polar substituent for solubility modulation
[10-(Isoindole-dione)decyl]triphenylphosphonium bromide (Fluorinated) C₃₇H₃₄BrF₉NP 770.5 Fluorinated alkyl chain Improved mitochondrial targeting
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide C₂₆H₂₃Br₂P 528.2 4-Bromobenzyl Cross-coupling applications

Thermal Stability

  • Non-Polymeric Derivatives: Limited TGA data in evidence, but methyl and isopropyl derivatives decompose at ~250–300°C, typical for phosphonium salts.
  • Polymeric Brominated Derivatives : Exhibit exceptional stability (T₅% = 320–350°C, residual char >20% at 700°C), making them suitable for high-temperature polymer processing .

Solubility and Reactivity

  • Methyltriphenylphosphonium Bromide : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
  • Fluorinated Derivatives : Enhanced lipid solubility improves cell membrane penetration .
  • Carbomethoxymethyl Derivative : Polar ester group increases solubility in alcohols and acetone .

Key Research Findings

Mitochondrial Targeting: Fluorinated triphenylphosphonium bromides show 10-fold higher cellular uptake than non-fluorinated analogs, attributed to enhanced membrane permeability .

Thermal Performance : Brominated polymeric derivatives retain >70% bromine content after processing at 280°C, critical for engineering plastics .

Catalytic Efficiency : Methyltriphenylphosphonium bromide facilitates Wittig reactions with >90% yields in sterically hindered systems .

Challenges and Limitations

  • Toxicity : Brominated compounds may release HBr upon decomposition, posing environmental risks .
  • Solubility Constraints : Highly brominated or polymeric derivatives (e.g., DPE-PBBB) are insoluble in common solvents, limiting characterization .

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